molecular formula C9H11NO5 B2794725 Dimethyl 2-(5-isoxazolyl)succinate CAS No. 477858-68-7

Dimethyl 2-(5-isoxazolyl)succinate

Cat. No. B2794725
M. Wt: 213.189
InChI Key: KXCVSZUKZLXGCQ-UHFFFAOYSA-N
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Description

Dimethyl 2-(5-isoxazolyl)succinate is a chemical compound with the molecular formula C9H11NO5 . It is used in scientific research due to its diverse applications and acts as a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules.


Synthesis Analysis

The synthesis of dimethyl succinate has been analyzed and the process design is presented in a paper . The process analysis and design are based on experimental data (kinetics), information from open literature, and mathematical models and computer programs for process simulation and evaluation . Reactive distillation and a tubular reactor followed by separation of components from the reaction mixture were considered and evaluated .


Molecular Structure Analysis

The molecular structure of Dimethyl 2-(5-isoxazolyl)succinate is represented by the formula C9H11NO5 . It has a molecular weight of 213.19 .


Chemical Reactions Analysis

The esterification of succinic acid to form dimethyl succinate has been analyzed . The process analysis and design are based on experimental data (kinetics), information from open literature, and mathematical models and computer programs for process simulation and evaluation .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthetic Protocols and Reactions : The synthesis of various derivatives, such as 5-(1H-benzo[d]imidazol-2-yl)methyl)-3-(3,5-dimethyl-4-isoxazolyl)-2-aryl-thiazolidin-4-ones, demonstrates the compound's utility in creating molecules with potential anti-inflammatory and analgesic activities (Rajanarendar, Sanjeev, & Thirupathaiah, 2020). Similarly, the unusual thermal transformations of dimethyl 2,2,3,3-tetramethyl-7a-R-1,2,3,7a-tetrahydroimidazo[1,2-b]isoxazole-6,7-dicarboxylate derivatives underlie the complex chemistry and potential for creating novel structures (Chukanov, Popov, Romanenko, & Reznikov, 2008).

Applications in Material and Chemical Engineering

  • Chemical Upgrading of Biosourced Platform Chemicals : Dimethyl carbonate (DMC), a compound related to dimethyl succinate, shows versatile reactivity for the conversion of biosourced substrates into value-added compounds. This application emphasizes the role of such chemicals in sustainable chemistry and the potential for dimethyl 2-(5-isoxazolyl)succinate in similar processes (Selva, Perosa, Rodríguez‐Padrón, & Luque, 2019).

Biological Studies and Potential Activities

  • Antiviral and Antimicrobial Activities : Research into the biological effects of related compounds, such as the antiviral activity of cyclization products of dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate, underscores the potential for dimethyl 2-(5-isoxazolyl)succinate derivatives in medicinal chemistry. These compounds exhibit moderate virucidal activity and may influence absorption of viruses into susceptible cells (Modzelewska-Banachiewicz & Kamińska, 2001).

Safety And Hazards

While specific safety data for Dimethyl 2-(5-isoxazolyl)succinate was not found, safety data for related compounds such as Dimethyl succinate suggest avoiding contact with skin and eyes, avoiding breathing vapors or mists, and not ingesting the compound .

Future Directions

Dimethyl 2-(5-isoxazolyl)succinate is a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules, making it instrumental in drug discovery and development. It is available for purchase from various chemical suppliers , indicating its ongoing use in scientific research.

properties

IUPAC Name

dimethyl 2-(1,2-oxazol-5-yl)butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-13-8(11)5-6(9(12)14-2)7-3-4-10-15-7/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCVSZUKZLXGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=NO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(5-isoxazolyl)succinate

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